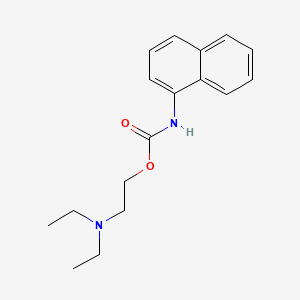

2-(Diethylamino)ethyl 1-naphthylcarbamate

Description

Propriétés

Formule moléculaire |

C17H22N2O2 |

|---|---|

Poids moléculaire |

286.37 g/mol |

Nom IUPAC |

2-(diethylamino)ethyl N-naphthalen-1-ylcarbamate |

InChI |

InChI=1S/C17H22N2O2/c1-3-19(4-2)12-13-21-17(20)18-16-11-7-9-14-8-5-6-10-15(14)16/h5-11H,3-4,12-13H2,1-2H3,(H,18,20) |

Clé InChI |

RDIBZKPSUBFQEP-UHFFFAOYSA-N |

SMILES canonique |

CCN(CC)CCOC(=O)NC1=CC=CC2=CC=CC=C21 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethyl 1-naphthylcarbamate typically involves the reaction of 1-naphthyl isocyanate with 2-(Diethylamino)ethanol. The reaction proceeds under mild conditions, often in the presence of a base such as triethylamine, which acts as a catalyst. The reaction can be represented as follows:

1-Naphthyl isocyanate+2-(Diethylamino)ethanol→2-(Diethylamino)ethyl 1-naphthylcarbamate

Industrial Production Methods

On an industrial scale, the production of 2-(Diethylamino)ethyl 1-naphthylcarbamate involves similar synthetic routes but with optimized conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of high-purity reagents and stringent control of reaction parameters, such as temperature and pressure, are crucial for industrial synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Diethylamino)ethyl 1-naphthylcarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines and alcohols can react with the carbamate group under basic or acidic conditions.

Major Products

Oxidation: Naphthoquinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted carbamates depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

In chemistry, 2-(Diethylamino)ethyl 1-naphthylcarbamate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of probes and sensors due to its fluorescent properties.

Medicine

In medicine, 2-(Diethylamino)ethyl 1-naphthylcarbamate is explored for its potential therapeutic applications. It may serve as a lead compound in the development of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mécanisme D'action

The mechanism of action of 2-(Diethylamino)ethyl 1-naphthylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The naphthalene ring can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key physicochemical parameters of 2-(diethylamino)ethyl 1-naphthylcarbamate with two structurally related carbamates:

*Estimated values based on structural analogs.

†Predicted using computational tools (e.g., ALOGPS).

‡Collision cross-section (CCS) data for [M+H]+: 159.6 Ų .

- The ethylhexyl chain in 2-ethylhexyl 1-naphthylcarbamate significantly increases lipophilicity (LogP = 5.62), favoring lipid membrane penetration but reducing aqueous solubility .

Stability and Reactivity

- Carbamates generally exhibit higher hydrolytic stability than esters due to the resonance stabilization of the carbamate group.

- The diethylaminoethyl group’s basicity may enhance solubility in acidic environments (e.g., protonation in the stomach), whereas the ethylhexyl derivative’s hydrophobicity favors sustained release in lipid-rich tissues .

Activité Biologique

2-(Diethylamino)ethyl 1-naphthylcarbamate, also known as a carbamate derivative, has garnered attention due to its significant biological activity, particularly in the fields of pharmacology and toxicology. This compound is primarily recognized for its role as an insecticide, exhibiting potent inhibition of acetylcholinesterase (AChE), an enzyme essential for the proper functioning of the nervous system in insects and other organisms.

| Property | Details |

|---|---|

| Molecular Formula | C17H22N2O2 |

| Molecular Weight | 286.37 g/mol |

| IUPAC Name | 2-(diethylamino)ethyl N-naphthalen-1-ylcarbamate |

| InChI | InChI=1S/C17H22N2O2/c1-3-19(4-2)12-13-21-17(20)18-16-11-7-9-14-8-5-6-10-15(14)16/h5-11H,3-4,12-13H2,1-2H3,(H,18,20) |

| InChI Key | RDIBZKPSUBFQEP-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CC)CCOC(=O)NC1=CC=CC2=CC=CC=C21 |

The biological activity of 2-(Diethylamino)ethyl 1-naphthylcarbamate is primarily attributed to its mechanism as an AChE inhibitor. By binding to the active site of AChE, this compound prevents the breakdown of acetylcholine (ACh), leading to an accumulation of ACh in the synaptic cleft. This results in prolonged stimulation of postsynaptic receptors, ultimately causing paralysis or death in target insect species.

Key Points:

- Target Enzyme : Acetylcholinesterase

- Effect : Inhibition leads to increased acetylcholine levels

- Outcome : Neurotoxicity in insects

Insecticidal Properties

Research indicates that 2-(Diethylamino)ethyl 1-naphthylcarbamate exhibits notable insecticidal properties. Its effectiveness is attributed to its ability to penetrate the nervous system of insects and disrupt normal physiological functions. Studies have shown that it can be effective against various pest species, making it a candidate for agricultural applications.

Case Studies

- Inhibition Studies : A study demonstrated that 2-(Diethylamino)ethyl 1-naphthylcarbamate inhibits AChE activity in Drosophila melanogaster with an IC50 value indicating high potency compared to other carbamate derivatives.

- Field Trials : Field trials conducted on crops infested with common pests showed a significant reduction in pest populations when treated with formulations containing this compound, highlighting its practical utility in pest control strategies.

Comparative Analysis with Similar Compounds

To understand the uniqueness and effectiveness of 2-(Diethylamino)ethyl 1-naphthylcarbamate, it is beneficial to compare it with similar compounds:

| Compound | Mechanism | Effectiveness (IC50) |

|---|---|---|

| 2-(Diethylamino)ethyl 2-naphthylcarbamate | AChE Inhibitor | Higher than naphthyl derivative |

| 2-(Dimethylamino)ethyl 1-naphthylcarbamate | AChE Inhibitor | Moderate |

| 2-(Diethylamino)ethyl phenylcarbamate | AChE Inhibitor | Lower than naphthalene derivative |

Safety and Regulatory Considerations

While the insecticidal properties of 2-(Diethylamino)ethyl 1-naphthylcarbamate are advantageous for pest management, safety assessments are crucial. The potential toxicity to non-target organisms, including humans and beneficial insects, necessitates careful evaluation under regulatory frameworks such as the Environmental Protection Agency (EPA).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(diethylamino)ethyl 1-naphthylcarbamate?

- Methodology : Begin with nucleophilic substitution between 1-naphthyl isocyanate and 2-(diethylamino)ethanol under anhydrous conditions. Use a polar aprotic solvent (e.g., tetrahydrofuran) and a catalytic base (e.g., triethylamine) to enhance reactivity. Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (40–60°C) to balance yield and purity. Purify via column chromatography using silica gel and a gradient elution system (hexane:ethyl acetate) .

- Key Considerations : Ensure moisture-free conditions to prevent hydrolysis of the carbamate group. Validate purity using melting point analysis and high-performance liquid chromatography (HPLC).

Q. How can researchers assess the hydrolytic stability of the carbamate group under varying pH and temperature conditions?

- Methodology : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 37°C, and 60°C. Sample aliquots at timed intervals and quantify degradation products (e.g., 1-naphthylamine) using HPLC or gas chromatography-mass spectrometry (GC-MS). Compare degradation kinetics to structurally similar carbamates (e.g., ethyl carbamate) for benchmarking .

- Key Considerations : Use deuterated solvents for NMR to track structural changes during hydrolysis. Include control experiments to rule out solvent or temperature artifacts.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Employ Fourier-transform infrared spectroscopy (FTIR) to confirm the carbamate C=O stretch (~1700 cm⁻¹) and amine N–H bend (~1550 cm⁻¹). Use ¹H/¹³C NMR to resolve diethylaminoethyl and naphthyl protons/carbons. For mass accuracy, apply high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) to observe the [M+H]+ ion .

- Key Considerations : Compare experimental NMR shifts to computational predictions (e.g., density functional theory) for validation.

Advanced Research Questions

Q. How can contradictory collision cross-section (CCS) values from ion mobility spectrometry be resolved?

- Methodology : Cross-validate CCS data using multiple techniques:

- Compare experimental CCS (e.g., drift tube ion mobility) with predicted values from computational tools (e.g., MOBCAL).

- Adjust instrument parameters (e.g., drift gas composition, voltage gradients) to assess reproducibility.

- Analyze adducts (e.g., [M+Na]+, [M+K]+) to identify conformation-dependent variations .

- Key Considerations : Publish raw data and calibration standards to enable cross-lab comparisons.

Q. What strategies elucidate the compound’s mechanism in enzyme inhibition studies?

- Methodology :

- Perform kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition constants (Ki).

- Use X-ray crystallography or cryo-EM to resolve binding interactions with target enzymes.

- Compare inhibition profiles to structurally related carbamates (e.g., 2-[[2-(diethylamino)ethyl]amino]-1,4-naphthalenedione) to identify critical functional groups .

- Key Considerations : Include negative controls (e.g., inactive enantiomers) to confirm specificity.

Q. How can researchers reconcile discrepancies in reaction yields when scaling up synthesis?

- Methodology :

- Conduct Design of Experiments (DoE) to identify critical variables (e.g., stirring rate, solvent purity).

- Use microreactors or flow chemistry to maintain consistent mixing and heat transfer at larger scales.

- Apply in-situ monitoring (e.g., Raman spectroscopy) to detect intermediate phases or byproducts .

- Key Considerations : Optimize workup protocols (e.g., solvent swaps, crystallization) to minimize yield loss.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.